(1S)-1-phenylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-phenylbutan-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to the first carbon of a butane chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenylbutan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 1-phenylbutan-1-one in the presence of a chiral catalyst to obtain the desired enantiomer. Another method involves the use of chiral amine auxiliaries to achieve enantioselective synthesis.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable chiral catalyst to ensure high yield and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1S)-1-phenylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-phenylbutan-1-amine hydrochloride: The enantiomer of (1S)-1-phenylbutan-1-amine hydrochloride with similar chemical properties but different biological activity.
1-phenylethylamine hydrochloride: A structurally similar compound with a shorter carbon chain.
1-phenylpropan-1-amine hydrochloride: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific biological interactions.
Properties
Molecular Formula |
C10H16ClN |
---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(1S)-1-phenylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
SRLJBKBDJRRHGL-PPHPATTJSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.